3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
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Overview
Description
3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the cannabinoid-1 receptor (cb1r) .
Mode of Action
Compounds with similar structures have been found to act as antagonists at the cb1r . This means they bind to the receptor and block its activation, preventing the receptor’s natural ligands from eliciting a response.
Biochemical Pathways
The cb1r is known to be involved in various physiological processes, including pain sensation, mood, and appetite . Therefore, it is plausible that this compound could influence these pathways.
Pharmacokinetics
Similar compounds have been found to have a low probability to cross the blood-brain barrier (bbb), suggesting they may primarily exert their effects in the periphery .
Result of Action
Antagonism of the cb1r has been associated with weight-loss efficacy in diet-induced obese mice , suggesting this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include dichlorobenzoyl chloride, piperazine, and piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]benzoic acid
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane
Uniqueness
3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to its specific substitution pattern and the presence of both piperazine and piperidine groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O/c21-15-4-5-16(17(22)14-15)20(28)27-12-10-26(11-13-27)19-7-6-18(23-24-19)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYRFLZELLCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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